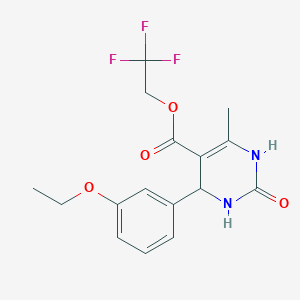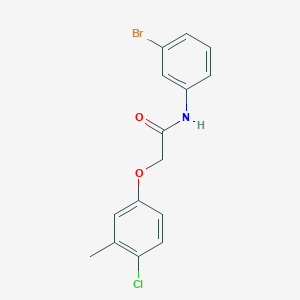![molecular formula C20H19ClN2O4 B5143941 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5143941.png)
1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3).
作用機序
The mechanism of action of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine involves the inhibition of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of various immune cells. BTK is a key kinase involved in the development and activation of B cells, while ITK is involved in the activation of T cells. JAK3 is involved in the signaling pathways of several cytokines, including interleukins 2, 4, 7, 9, 15, and 21. Inhibition of these kinases by 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine leads to the suppression of immune cell activation and proliferation, which can be beneficial in the treatment of autoimmune and inflammatory diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine have been extensively studied in preclinical models. 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been shown to inhibit B-cell activation, proliferation, and differentiation, as well as the production of immunoglobulins. In addition, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been shown to inhibit T-cell activation, proliferation, and cytokine production. Furthermore, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of several inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine in lab experiments is its potent inhibitory activity against BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the signaling pathways of these kinases in various immune cells. In addition, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has a favorable safety profile and pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine in lab experiments is its high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the development of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine as a therapeutic agent. One of the main directions is the further clinical development of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, there is a need for further studies to elucidate the molecular mechanisms of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine in immune cells and to identify potential biomarkers for patient selection. Furthermore, there is a need for the development of more potent and selective inhibitors of BTK, ITK, and JAK3 kinases, which may have improved therapeutic efficacy and safety profiles compared to 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine.
Conclusion:
In conclusion, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine is a small molecule inhibitor that exhibits potent inhibitory activity against BTK, ITK, and JAK3 kinases. This compound has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis method of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine is reliable, and its biochemical and physiological effects have been extensively studied in preclinical models. 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has several advantages and limitations for lab experiments, and there are several future directions for its development as a therapeutic agent.
合成法
The synthesis of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine involves a multi-step process that starts with the reaction of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 4-(2-furoyl)piperazine in the presence of a base. This reaction yields the intermediate product, which is then further treated with a reducing agent to produce the final product, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine. The synthesis method of 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been reported in several research articles and is considered to be a reliable method.
科学的研究の応用
1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine exhibits potent inhibitory activity against BTK, ITK, and JAK3, which are key kinases involved in the pathogenesis of these diseases. In addition, 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-furoyl)piperazine has been shown to have a favorable safety profile and pharmacokinetic properties, making it an attractive candidate for further clinical development.
特性
IUPAC Name |
[4-(7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-12-10-14-13(2)17(27-18(14)15(21)11-12)20(25)23-7-5-22(6-8-23)19(24)16-4-3-9-26-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFHPTXRQRSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(7-Chloro-3,5-dimethyl-benzofuran-2-carbonyl)piperazino]-(2-furyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
![3-(3-fluorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5143867.png)

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)

![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
